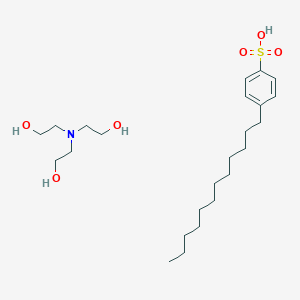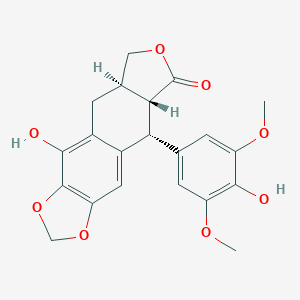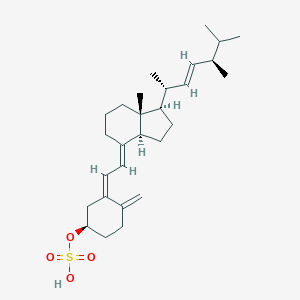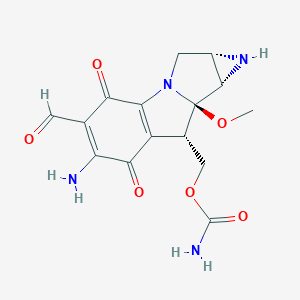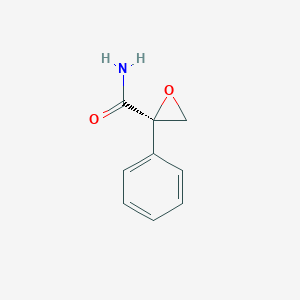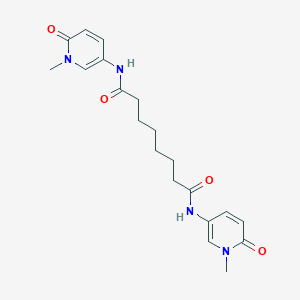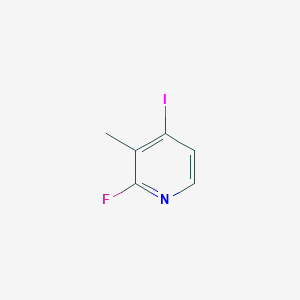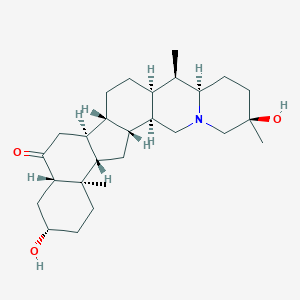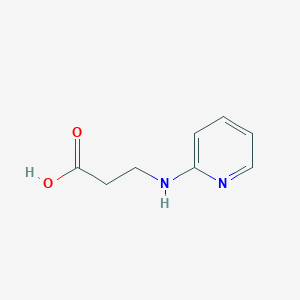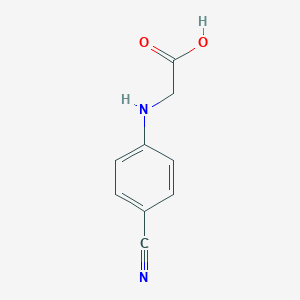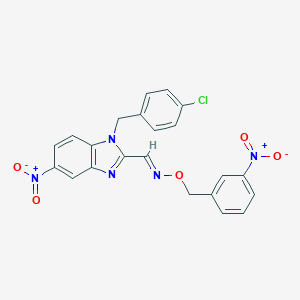
1-((4-Chlorophenyl)methyl)-5-nitro-1H-benzimidazole-2-carboxaldehyde, O-((3-nitrophenyl)methyl)oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((4-Chlorophenyl)methyl)-5-nitro-1H-benzimidazole-2-carboxaldehyde, O-((3-nitrophenyl)methyl)oxime is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 1-((4-Chlorophenyl)methyl)-5-nitro-1H-benzimidazole-2-carboxaldehyde, O-((3-nitrophenyl)methyl)oxime involves the inhibition of key enzymes involved in bacterial and fungal cell wall synthesis, leading to the disruption of cell membrane integrity and eventual cell death. It also exhibits anti-inflammatory and immunomodulatory effects by inhibiting the production of pro-inflammatory cytokines and regulating the activity of immune cells.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 1-((4-Chlorophenyl)methyl)-5-nitro-1H-benzimidazole-2-carboxaldehyde, O-((3-nitrophenyl)methyl)oxime exhibits minimal toxicity towards mammalian cells, making it a safe and effective candidate for further development. It has also been found to exhibit antioxidant activity and regulate lipid metabolism, indicating potential applications in the treatment of metabolic disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-((4-Chlorophenyl)methyl)-5-nitro-1H-benzimidazole-2-carboxaldehyde, O-((3-nitrophenyl)methyl)oxime in lab experiments include its potent antimicrobial and anti-inflammatory activity, low toxicity towards mammalian cells, and ease of synthesis. However, its limitations include its limited solubility in aqueous solutions and the need for further studies to determine its pharmacokinetic and pharmacodynamic properties.
Direcciones Futuras
For the research and development of 1-((4-Chlorophenyl)methyl)-5-nitro-1H-benzimidazole-2-carboxaldehyde, O-((3-nitrophenyl)methyl)oxime include the optimization of its synthesis method, the determination of its pharmacokinetic and pharmacodynamic properties, and the development of novel formulations for its delivery. Additionally, further studies are needed to explore its potential applications in the treatment of metabolic disorders and autoimmune diseases.
In conclusion, 1-((4-Chlorophenyl)methyl)-5-nitro-1H-benzimidazole-2-carboxaldehyde, O-((3-nitrophenyl)methyl)oxime is a chemical compound with significant potential in various fields of scientific research. Its potent antimicrobial and anti-inflammatory activity, low toxicity towards mammalian cells, and ease of synthesis make it a promising candidate for further development. Further studies are needed to explore its full potential and determine its pharmacokinetic and pharmacodynamic properties.
Métodos De Síntesis
The synthesis of 1-((4-Chlorophenyl)methyl)-5-nitro-1H-benzimidazole-2-carboxaldehyde, O-((3-nitrophenyl)methyl)oxime involves the reaction of 4-chlorobenzaldehyde, 5-nitro-1H-benzimidazole-2-carboxylic acid, and O-((3-nitrophenyl)methyl)hydroxylamine in the presence of a suitable catalyst. This method has been optimized to obtain a high yield of the desired compound.
Aplicaciones Científicas De Investigación
1-((4-Chlorophenyl)methyl)-5-nitro-1H-benzimidazole-2-carboxaldehyde, O-((3-nitrophenyl)methyl)oxime has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit potent antibacterial and antifungal activity, making it a promising candidate for the development of new antimicrobial agents. Additionally, it has shown potential as a therapeutic agent for the treatment of cancer, inflammation, and autoimmune diseases.
Propiedades
Número CAS |
150445-97-9 |
|---|---|
Nombre del producto |
1-((4-Chlorophenyl)methyl)-5-nitro-1H-benzimidazole-2-carboxaldehyde, O-((3-nitrophenyl)methyl)oxime |
Fórmula molecular |
C22H16ClN5O5 |
Peso molecular |
465.8 g/mol |
Nombre IUPAC |
(E)-1-[1-[(4-chlorophenyl)methyl]-5-nitrobenzimidazol-2-yl]-N-[(3-nitrophenyl)methoxy]methanimine |
InChI |
InChI=1S/C22H16ClN5O5/c23-17-6-4-15(5-7-17)13-26-21-9-8-19(28(31)32)11-20(21)25-22(26)12-24-33-14-16-2-1-3-18(10-16)27(29)30/h1-12H,13-14H2/b24-12+ |
Clave InChI |
BFBKOBZOHCVZBE-WYMPLXKRSA-N |
SMILES isomérico |
C1=CC(=CC(=C1)[N+](=O)[O-])CO/N=C/C2=NC3=C(N2CC4=CC=C(C=C4)Cl)C=CC(=C3)[N+](=O)[O-] |
SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CON=CC2=NC3=C(N2CC4=CC=C(C=C4)Cl)C=CC(=C3)[N+](=O)[O-] |
SMILES canónico |
C1=CC(=CC(=C1)[N+](=O)[O-])CON=CC2=NC3=C(N2CC4=CC=C(C=C4)Cl)C=CC(=C3)[N+](=O)[O-] |
Sinónimos |
1-((4-Chlorophenyl)methyl)-5-nitro-1H-benzimidazole-2-carboxaldehyde, O-((3-nitrophenyl)methyl)oxime |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



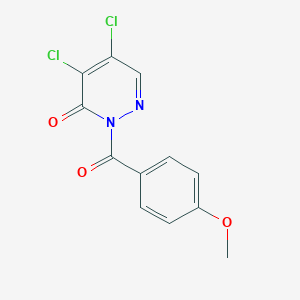
![Methyl 3,6-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate](/img/structure/B125546.png)
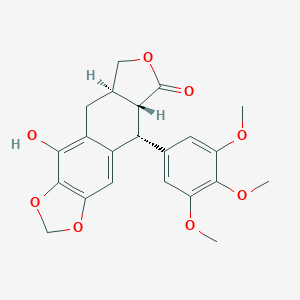
![(Acetylamino)[(3-methoxy-5-methyl-4-isoxazolyl)methyl]propanedioic Acid Diethyl Ester](/img/structure/B125548.png)
